N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-bromoaniline
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Overview
Description
Preparation Methods
The synthesis of ALK5-IN-10 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core scaffold.
Functional group modifications: Introduction of specific substituents to the core structure to enhance the compound’s potency and selectivity.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Chemical Reactions Analysis
ALK5-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ALK5-IN-10 may result in the formation of hydroxylated derivatives, while reduction may lead to the formation of reduced analogs.
Scientific Research Applications
ALK5-IN-10 has a wide range of scientific research applications, including:
Fibrosis research: The compound is also used in research focused on fibrotic diseases, where the transforming growth factor-beta pathway plays a crucial role.
Cardiovascular research: ALK5-IN-10 is utilized in studies investigating the role of transforming growth factor-beta in cardiovascular diseases.
Mechanism of Action
ALK5-IN-10 exerts its effects by inhibiting the transforming growth factor-beta type I receptor kinase. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, thereby blocking the transforming growth factor-beta signaling pathway. The molecular targets of ALK5-IN-10 include the transforming growth factor-beta type I receptor kinase and other related kinases involved in the pathway .
Comparison with Similar Compounds
ALK5-IN-10 is unique compared to other similar compounds due to its high potency and selectivity for the transforming growth factor-beta type I receptor kinase. Similar compounds include:
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications in research and clinical studies.
Properties
Molecular Formula |
C22H18BrN7 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
2-bromo-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C22H18BrN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29) |
InChI Key |
SJOMJTKWXZEYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3Br)C4=CN5C(=NC=N5)C=C4 |
Origin of Product |
United States |
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